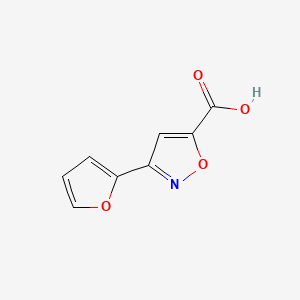

3-(Furan-2-yl)isoxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFKZYHOKMKREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Synthesis of 3 Furan 2 Yl Isoxazole 5 Carboxylic Acid

While specific experimental data for 3-(Furan-2-yl)isoxazole-5-carboxylic acid is not extensively reported in publicly available literature, its chemical properties can be inferred from the constituent functional groups and related structures.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents |

A plausible synthetic route to obtain This compound involves a multi-step process, beginning with the synthesis of a suitable precursor followed by the construction of the isoxazole (B147169) ring and subsequent functional group manipulation.

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is through a 1,3-dipolar cycloaddition reaction. The synthesis of This compound would likely proceed via the reaction of a furan-derived nitrile oxide with an alkyne bearing a carboxylate or a precursor to a carboxylic acid group.

An alternative and frequently employed strategy involves the reaction of a chalcone-like precursor with hydroxylamine (B1172632). This method is widely used for the preparation of isoxazole derivatives. semanticscholar.org The synthesis could also potentially be achieved by creating an ester of the target molecule, such as an ethyl or methyl ester, followed by hydrolysis to yield the final carboxylic acid. chemicalbook.com The hydrolysis of the ester to the carboxylic acid is typically carried out under basic conditions, for example, using sodium hydroxide (B78521), followed by acidification. masterorganicchemistry.com

Spectral Data and Characterization

Strategic Approaches to Isoxazole Ring Formation

The construction of the isoxazole ring can be achieved through various strategic approaches, primarily involving cycloaddition, cycloisomerization, and condensation reactions. rsc.orgmdpi.com These methods offer access to a wide range of substituted isoxazoles, including those with furan moieties.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocycles, including isoxazoles. wikipedia.orgnih.gov This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. wikipedia.orgmdpi.com

Nitrile oxides (R-C≡N⁺-O⁻) are key intermediates in the 1,3-dipolar cycloaddition route to isoxazoles. mdpi.comyoutube.com They can be generated in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or primary nitro compounds. maynoothuniversity.ieorgsyn.org The cycloaddition reaction can proceed through either a concerted or a stepwise mechanism. nih.govresearchgate.netrsc.org The exact pathway is often influenced by the nature of the reactants and the reaction conditions. nih.govresearchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the competition between these pathways. nih.govresearchgate.net

The regioselectivity of the cycloaddition, which determines the substitution pattern of the resulting isoxazole, is a crucial aspect. mdpi.comnih.govnih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. mdpi.commdpi.com Generally, the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide (or vice versa) dictates the orientation of the addition. mdpi.commdpi.com

Alkynes are common dipolarophiles in reactions with nitrile oxides, leading directly to the aromatic isoxazole ring. mdpi.comyoutube.com The reaction of a nitrile oxide, such as one derived from furan-2-carbaldehyde oxime, with an appropriate alkyne bearing a carboxylate or a precursor group at one terminus would yield the desired this compound scaffold. The regioselectivity of this addition is critical for obtaining the desired isomer. nih.govnih.gov For terminal alkynes, the reaction with a nitrile oxide generally leads to 3,5-disubstituted isoxazoles with high regioselectivity. maynoothuniversity.ie

Below is a representative table of 1,3-dipolar cycloaddition reactions forming isoxazole rings, illustrating the variety of substrates and conditions that can be employed.

| Nitrile Oxide Precursor | Alkyne Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde oxime | Phenylacetylene | Chloramine-T | 3,5-Diphenylisoxazole | ~90 | maynoothuniversity.ie |

| 4-Methoxybenzaldehyde oxime | Ethyl propiolate | NCS, Et3N | Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | 85 | nih.gov |

| Furan-2-carbaldehyde oxime | Propiolic acid | (Proposed) | This compound | - | - |

Cycloisomerization and Condensation Reactions for Isoxazole Ring Assembly

Besides cycloaddition, the isoxazole ring can be assembled through cycloisomerization and condensation reactions. mdpi.com For instance, α,β-acetylenic oximes can undergo cycloisomerization to yield substituted isoxazoles. Condensation reactions, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents, are also a fundamental approach to isoxazole synthesis. orgsyn.org The synthesis of this compound could potentially be achieved by the condensation of a furan-containing 1,3-dicarbonyl precursor with hydroxylamine.

Metal-Catalyzed and Metal-Free Synthetic Protocols for Isoxazole Formation

Both metal-catalyzed and metal-free protocols have been developed for the synthesis of isoxazoles. mdpi.com Metal-free approaches often rely on the in situ generation of nitrile oxides followed by cycloaddition. maynoothuniversity.ie

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including isoxazoles. rsc.orgdocumentsdelivered.comnih.gov Palladium-catalyzed reactions can involve various mechanisms, including C-H activation, cyclization, and annulation cascades. rsc.orgdocumentsdelivered.comnih.govresearchgate.net For example, palladium-catalyzed intramolecular C-H functionalization of oximes can lead to the formation of fused isoxazole structures. acs.org

A plausible palladium-catalyzed approach to this compound could involve the coupling of a furan-containing building block with a suitable reaction partner that already contains the isoxazole precursor or forms it in situ. For example, a palladium-catalyzed cross-coupling reaction between a furan-boronic acid or -stannane and a halogenated isoxazole-5-carboxylic acid ester could be a viable route. Alternatively, palladium-catalyzed annulation of a furan-derived alkyne with a suitable nitrogen and oxygen source could construct the isoxazole ring. mdpi.com

The following table presents examples of palladium-catalyzed reactions for the formation of isoxazole and related heterocyclic structures.

| Starting Material 1 | Starting Material 2 | Palladium Catalyst | Conditions | Product | Yield (%) | Reference |

| N-Phenoxyacetamide | Aldehyde | Pd(OAc)2 | Ag2CO3, K2CO3 | 1,2-Benzisoxazole | 50-90 | rsc.orgresearchgate.netresearchgate.net |

| O-Aryl cyclic vinylogous ester | - | Pd(OAc)2 | Ag2CO3 | Benzofuran-fused cyclohexenone | 60-80 | nih.gov |

| Cyclic 1,3-diketone | Alkene | Pd(OAc)2 | Ag2CO3 | Furan derivative | 50-85 | rsc.org |

Copper-Catalyzed Cyclizations

Copper catalysis offers a practical and efficient avenue for the synthesis of isoxazole rings. These methods are valued for their use of an inexpensive and abundant metal catalyst, often proceeding with high regioselectivity under convenient operating conditions. rsc.org A prominent strategy involves the one-pot oxidation of propargylamines to the corresponding oximes, followed by a copper chloride (CuCl)-mediated intramolecular cyclization to yield a variety of isoxazoles. organic-chemistry.org This approach demonstrates broad functional group compatibility.

Another powerful copper-catalyzed method is the [3+2] cycloaddition of alkynes with nitrile oxides. organic-chemistry.org In this process, the nitrile oxides can be generated in situ from the coupling of a copper carbene and a nitroso radical, which then react with an alkyne in a highly regioselective, single-step reaction to furnish the isoxazole product. organic-chemistry.org For the synthesis of the 3-(furan-2-yl)isoxazole core, a furan-substituted alkyne would serve as the precursor, reacting with a suitable nitrile oxide under copper catalysis.

The table below summarizes representative conditions for copper-catalyzed isoxazole synthesis, which are adaptable for creating the 3-(furan-2-yl)isoxazole scaffold.

| Catalyst System | Reactants | Key Features |

| CuCl | Propargylamines | One-pot oxidation/cyclization; wide functional group tolerance. organic-chemistry.org |

| Copper(I) | Terminal Alkynes, Dihaloformaldoximes | Base-free conditions; circumvents traditional 1,3-dipolar cycloaddition issues. organic-chemistry.org |

| Copper Catalyst | Alkynes, in situ generated Nitrile Oxides | Highly regioselective [3+2] cycloaddition in a single step. organic-chemistry.org |

Gold-Catalyzed Cycloisomerization

Gold catalysis has emerged as a powerful tool for mediating complex organic transformations, including the synthesis of heterocycles. frontiersin.org For isoxazole synthesis, the gold(III) chloride (AuCl₃)-catalyzed cycloisomerization of α,β-acetylenic oximes is a particularly effective method. researchgate.netthieme-connect.com This reaction proceeds under moderate conditions and provides good to excellent yields of substituted isoxazoles. researchgate.net

The mechanism involves the π-activation of the alkyne's triple bond by the carbophilic AuCl₃ catalyst, which facilitates a 5-endo-dig cyclization by the oxime's hydroxyl group. thieme-connect.com Subsequent protodeauration regenerates the catalyst and yields the aromatic isoxazole ring. thieme-connect.com A key advantage of this methodology is its versatility; by choosing appropriate substituents on the acetylenic oxime precursor, one can selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. researchgate.netthieme-connect.com To generate the 3-(furan-2-yl)isoxazole core, an oxime derived from a furan-containing acetylenic ketone would be the required starting material.

Notably, studies have shown that in a mixture of (E/Z)-oxime isomers, only the Z-isomer typically undergoes the gold-catalyzed cyclization, while the E-isomer remains unreacted, highlighting the stereospecificity of the process. thieme-connect.com

| Catalyst | Substrate | Product Type | Yield |

| AuCl₃ | α,β-Acetylenic Oximes | 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles | Good to Excellent researchgate.netthieme-connect.com |

| Gold(I) Complexes | C4-substituted propargyl isoxazoles | Fused isoxazolo heterocycles | Good frontiersin.orgnih.gov |

Microwave-Assisted and Ultrasonication Methods for Isoxazole Synthesis

To enhance reaction efficiency and align with the principles of green chemistry, microwave-assisted and ultrasonication techniques have been successfully applied to isoxazole synthesis. These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and operational simplicity. frontiersin.orgresearchgate.net

Microwave irradiation has been employed for the synthesis of various isoxazole derivatives, often through 1,3-dipolar cycloaddition reactions. researchgate.net The ability of the reaction medium, particularly polar solvents, to absorb microwave energy efficiently leads to rapid and uniform heating, which accelerates the rate of chemical reactions and can improve selectivity by minimizing the formation of by-products. frontiersin.orgthieme-connect.com For instance, reactions that require several hours under conventional heating can often be completed in a matter of minutes with microwave assistance, with yields improving significantly. frontiersin.org

Similarly, ultrasound-assisted synthesis represents an efficient activation method for forming isoxazoline (B3343090) rings, the precursors to isoxazoles. rsc.org Sonication can promote the one-pot, multi-component synthesis of these heterocycles in environmentally benign solvent systems like ethanol-water mixtures. rsc.org The use of ultrasound provides an alternative energy source that can drive reactions to completion more quickly and with high yields. rsc.org

| Method | Conventional Heating | Microwave-Assisted |

| Reaction Time | 6-8 hours frontiersin.org | 6-10 minutes frontiersin.org |

| Product Yield | 58-69% frontiersin.org | 67-82% frontiersin.org |

Carboxylic Acid Functionalization Strategies in Heterocyclic Synthesis

Introducing a carboxylic acid group onto a heterocyclic scaffold like 3-(furan-2-yl)isoxazole is a critical step that can be achieved through several strategic approaches. These methods can be broadly categorized into building the ring with the carboxyl group already present (often as a protected ester) or adding it to a pre-formed heterocycle.

Direct Introduction of Carboxylic Acid Moieties on Isoxazole Scaffolds

A common and efficient strategy for synthesizing isoxazole-5-carboxylic acids involves constructing the isoxazole ring from precursors that already contain the carboxylate functionality. This is typically achieved by using an ester derivative, such as ethyl acetoacetate (B1235776) or ethyl nitroacetate (B1208598), in the cyclization reaction. nih.gov

For example, the cycloaddition-condensation of an alkyne with ethyl nitroacetate can be catalyzed by a simple base like sodium hydroxide (B78521) to produce an ethyl isoxazole-3-carboxylate in high yield. The resulting ester can then be hydrolyzed to the final carboxylic acid in a subsequent step. This approach ensures that the carboxylic acid group is positioned regioselectively at the desired location on the isoxazole ring. Similarly, various 3-substituted-isoxazole-4-carboxylic acids can be prepared by reacting the corresponding oxime with ethyl acetoacetate in the presence of anhydrous zinc chloride. nih.gov

Carboxylation Techniques for Heterocyclic Compounds

Direct carboxylation involves the introduction of a -COOH group onto a pre-existing heterocyclic ring. Modern techniques have focused on using carbon dioxide (CO₂) as an inexpensive, abundant, and renewable C1 source. uniovi.es

One advanced approach is the carbonate-promoted C-H carboxylation. This method has been successfully applied to electron-rich heteroarenes like furan. researchgate.netrsc.org The process typically involves heating an alkali salt of a related carboxylic acid (e.g., potassium 2-furoate) with an alkali carbonate under a CO₂ atmosphere. rsc.org This solvent-free reaction can deprotonate even weakly acidic C-H bonds, allowing the resulting carbanion to react with CO₂ to form a dicarboxylate, which can be protonated to yield the diacid. stanford.edu While this specific example leads to furan-2,5-dicarboxylic acid, the underlying principle of carbonate-promoted C-H carboxylation represents a viable, though challenging, strategy for directly carboxylating heterocyclic C-H bonds. rsc.orgstanford.edu

C-H Functionalization Routes for Carboxylic Acid Derivatives

Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it allows for the conversion of ubiquitous C-H bonds into valuable functional groups, avoiding the need for pre-functionalized starting materials. The direct carboxylation of a C-H bond on either the furan or isoxazole ring of a 3-(furan-2-yl)isoxazole precursor is a state-of-the-art approach.

For furan derivatives, C-H carboxylation can be achieved using alkali carbonates and CO₂, as described previously. researchgate.netstanford.edu This reaction is driven by heating alkali furoate/carbonate salt mixtures in the absence of a solvent, which enables the deprotonation of the C5-H bond, followed by reaction with CO₂. rsc.org Achieving high yields often requires optimizing conditions, such as using specific cation blends (e.g., K⁺/Cs⁺) and removing the water by-product to suppress decomposition. rsc.org While highly effective for producing furan-2,5-dicarboxylic acid from 2-furoic acid, applying this to a more complex substrate like 3-(furan-2-yl)isoxazole would require careful investigation of regioselectivity and reactivity.

Multi-Component Reactions (MCRs) and Cascade Processes in Heterocyclic Compound Synthesis

The synthesis of complex heterocyclic scaffolds like this compound often benefits from advanced synthetic strategies that enhance efficiency and molecular diversity. Multi-component reactions (MCRs) and cascade (or tandem) processes are at the forefront of such strategies, offering significant advantages over traditional linear syntheses.

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation. This product incorporates all or most of the atoms of the starting materials. The inherent efficiency of MCRs, characterized by reduced reaction times, lower costs, and minimized waste, makes them highly attractive for generating libraries of structurally diverse molecules. rug.nl Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for introducing functional group diversity, which can be followed by cyclization steps to build complex heterocyclic systems. rug.nl

A notable example is the three-component cyclocondensation to produce isoxazol-5(4H)-ones, which are valuable precursors for more complex isoxazole derivatives. This reaction brings together aldehydes, hydroxylamine hydrochloride, and β-ketoesters. clockss.org The use of various catalysts, including organocatalysts like 2-aminopyridine (B139424), can facilitate this transformation, often in environmentally benign solvents like water. clockss.org

The following table summarizes representative MCRs for the synthesis of isoxazole cores.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Three-component Cyclocondensation | Aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, β-ketoesters | 2-Aminopyridine, Water, 80 °C | Isoxazol-5(4H)-ones | Use of green solvent, low-cost organocatalyst, simple procedure. | clockss.org |

| Three-component Reaction | Malononitrile, hydroxylamine hydrochloride, aryl/heteroaryl aldehydes | K2CO3/glycerol (B35011) (Deep Eutectic Solvent), Room Temperature | 5-Amino-isoxazole-4-carbonitriles | Environmentally friendly, rapid, mild conditions, good yields (70-94%). | nih.gov |

| Ugi 4-Component Reaction / Pd-catalyzed Cyclization | Indole-2-carboxylic acid, anilines, aldehydes/ketones, isocyanides | 1. Methanol, RT; 2. Pd(OAc)2 | Indolo[3,2-c]quinolinones | High diversity from commercial building blocks, good atom economy. | rug.nl |

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly atom- and step-economical, as they avoid the need for isolation and purification of intermediates, thereby saving time, solvents, and reagents.

The construction of fused heterocyclic systems, such as furan-isoxazole structures, is particularly amenable to cascade strategies. For instance, a Ti(IV)-catalyzed cascade reaction has been used to efficiently synthesize tetrahydrofuro[3,2-d]oxazole scaffolds. nih.gov This specific process involves a tandem sequence of ionic hydrogenation, ketalization, and intramolecular cyclization starting from arene-1,4-diones. nih.gov Similarly, gold-catalyzed cascade reactions are effective for creating highly substituted furans from readily prepared enones, and sequential iron and palladium catalysis can be used in a four-step cascade to build trisubstituted isoxazoles from propargylic alcohols. organic-chemistry.orgorganic-chemistry.org

Radical cyclization cascades offer another powerful route. For example, complex benzofuran (B130515) derivatives have been constructed through a radical cyclization followed by an intermolecular radical-radical coupling, initiated by a single-electron transfer (SET). nih.gov Such methodologies demonstrate the potential for creating intricate molecular architectures that would be challenging to assemble through conventional means. nih.gov

Principles of Green Chemistry in the Synthesis of Furan-Isoxazole Carboxylic Acids

The principles of Green Chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogues is increasingly being guided by these principles to enhance sustainability.

A primary focus is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxic and non-flammable nature. nih.gov Several MCRs for synthesizing isoxazole derivatives, such as the reaction between aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, have been successfully performed in water, often facilitated by catalysts like urea (B33335) or 2-aminopyridine. clockss.orgresearchgate.net Another innovative approach involves the use of deep eutectic solvents (DES), such as a mixture of glycerol and potassium carbonate. nih.gov These solvents are often biodegradable, low-cost, and can act as both the solvent and catalyst, leading to high-yield syntheses at room temperature. nih.gov

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. The development of efficient and reusable catalysts is crucial. Organocatalysts, such as 2-aminopyridine and urea, are advantageous as they are typically low-cost, readily available, and less toxic than many metal-based catalysts. clockss.orgresearchgate.net Biocatalysts, like lipase, also represent a green alternative for promoting the synthesis of isoxazol-5(4H)-ones under mild, aqueous conditions. researchgate.net When metal catalysts are necessary, modern approaches focus on using non-toxic metals or minimizing catalyst loading.

Atom economy, which maximizes the incorporation of material from the starting materials into the final product, is another key principle. MCRs and cascade reactions are inherently atom-economical as they combine multiple steps without isolating intermediates, thus minimizing waste. scielo.br

Energy efficiency is also a critical consideration. Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly efficient catalytic systems, such as the glycerol/K2CO3 DES for isoxazole synthesis, allows reactions to proceed rapidly at room temperature, offering significant energy savings. nih.gov Furthermore, exploring alternative energy sources, like eco-friendly UVA lights for photocycloaddition reactions of furan derivatives, points toward more sustainable synthetic pathways. und.edu

The table below outlines key green chemistry principles and their application in the synthesis of isoxazole and furan heterocycles.

| Green Chemistry Principle | Application in Furan-Isoxazole Synthesis | Example | Reference |

|---|---|---|---|

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or deep eutectic solvents. | Three-component synthesis of isoxazol-5(4H)-ones in water. | clockss.orgnih.gov |

| Catalysis | Using organocatalysts or biocatalysts to avoid toxic heavy metals and enable milder reaction conditions. | Urea-catalyzed synthesis of isoxazol-5(4H)-ones in an aqueous medium. | researchgate.net |

| Atom Economy | Employing MCRs and cascade reactions to maximize the incorporation of reactants into the final product. | MCR of aldehydes, hydroxylamine, and β-ketoesters for isoxazolone synthesis. | scielo.br |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Synthesis of 5-amino-isoxazole-4-carbonitriles at room temperature using a DES. | nih.gov |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. | Photocycloaddition reactions of furyl acrylic acid, which can be derived from biomass. | und.edu |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.

Esterification Reactions for Molecular Diversification

The carboxylic acid group of this compound can be readily converted into a variety of esters, a fundamental strategy for molecular diversification. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it forms. The reactivity of the alcohol typically follows the order of primary > secondary > tertiary due to steric hindrance.

For instance, the synthesis of the corresponding ethyl ester, ethyl 3-(furan-2-yl)isoxazole-5-carboxylate, can be achieved through such methods. While specific literature for the 5-carboxylic acid isomer is limited, the synthesis of the isomeric ethyl 5-(2-furyl)isoxazole-3-carboxylate is documented, demonstrating the viability of this reaction on the furan-isoxazole scaffold. Other methods for synthesizing isoxazole esters include the reaction of ethyl 2-cyano-3-ethoxy-2-butenoate with hydroxylamine. google.com These esterification reactions are crucial for creating libraries of compounds with modified polarity, solubility, and biological activity.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product | Method |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Fischer-Speier Esterification |

| Ethyl 2-cyano-3-ethoxy-2-butenoate | Hydroxylamine | Ethyl 5-amino-3-methyl-4-isoxazolecarboxylate google.com | Klotzer Method google.com |

| This compound | Ethanol, H⁺ | Ethyl 3-(furan-2-yl)isoxazole-5-carboxylate | Inferred from general principles |

Amidation Reactions and Derivative Synthesis

The conversion of the carboxylic acid to an amide is another key transformation for generating derivatives with diverse properties. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. lookchemmall.comlibretexts.org A variety of coupling reagents can be employed for this purpose, facilitating the formation of the amide bond under mild conditions. lookchemmall.comnih.goviajpr.com

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), as well as phosphonium (B103445) and uronium-based reagents. libretexts.orgnih.gov For example, Deoxo-Fluor has been reported as an efficient reagent for the one-pot conversion of carboxylic acids to amides. nih.gov The process involves the in-situ formation of a more reactive acyl fluoride (B91410) intermediate. nih.gov Similarly, phosphonitrilic chloride trimer (PNT) has been used as an effective activator for the amidation of both aromatic and aliphatic carboxylic acids. iajpr.com The synthesis of furan-2-carboxamides has been demonstrated using 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the furoic acid before reacting with an amine. nih.gov These methodologies are directly applicable to this compound for the synthesis of a wide range of primary, secondary, and tertiary amides.

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent Class | Example Reagent | Reference |

| Carbodiimides | N,N'-dicyclohexylcarbodiimide (DCC) | libretexts.orgnih.gov |

| Fluorinating Agents | Deoxo-Fluor | nih.gov |

| Phosphorus-based | Phosphonitrilic Chloride Trimer (PNT) | iajpr.com |

| Imidazole-based | 1,1'-Carbonyldiimidazole (CDI) | nih.gov |

| Phosphonium Salts | BOP reagent | nih.gov |

Decarboxylation Pathways and Associated Methodologies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, represents a significant transformation. While often requiring forcing conditions, several methods exist for the decarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org For isoxazole derivatives, thermal decarboxylation has been observed. For instance, 5-methylisoxazole-3-carboxylic acid undergoes decarboxylation upon heating. researchgate.net

Catalytic methods can facilitate this transformation under milder conditions. Silver carbonate in the presence of acetic acid has been shown to be an effective catalyst for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Another approach involves copper-catalyzed decarboxylation, which can be performed under microwave irradiation to accelerate the reaction. organic-chemistry.org These methodologies suggest that this compound can be converted to 3-(furan-2-yl)isoxazole, providing a route to the core heterocyclic system without the C5-substituent.

Chemical Transformations Involving the Isoxazole Ring System

The isoxazole ring itself is a reactive entity, susceptible to various transformations that can lead to novel molecular scaffolds.

Nucleophilic Substitution Reactions on the Isoxazole Core

Direct nucleophilic aromatic substitution on the isoxazole ring is generally challenging. However, the reactivity can be enhanced by the presence of activating groups or by converting the target position into a better leaving group. quimicaorganica.org The C5 position of the isoxazole ring, where the carboxylic acid is located, can be a site for such transformations. One strategy involves the conversion of related isoxazol-5(4H)-ones into 5-chloroisoxazoles. mdpi.com These 5-chloro derivatives are versatile intermediates that readily undergo nucleophilic substitution with various nucleophiles, including amines, to form amides and other derivatives. mdpi.com This suggests a potential indirect pathway for substitution at the C5 position of the title compound, possibly through an intermediate where the carboxylic acid is transformed into a leaving group.

Ring-Opening and Recyclization Strategies for Isoxazole Derivatives

The isoxazole ring is susceptible to cleavage under certain conditions, offering pathways to different heterocyclic or open-chain structures. Reductive ring-opening is a notable transformation. For example, the hydrogenation of an ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate over a palladium catalyst leads to the cleavage of the N-O bond, resulting in the formation of an enaminone. mdpi.com This demonstrates that the isoxazole ring can be reductively opened to yield functionalized acyclic products.

Furthermore, isoxazoles can undergo ring transformation reactions. In the presence of an aromatic aldehyde, the isoxazole ring can open and subsequently react with a nucleophile like cyanide or propanedinitrile, leading to the formation of new heterocyclic systems such as pyrans and furans. rsc.org This type of recyclization strategy highlights the potential of the isoxazole ring in this compound to serve as a synthon for more complex molecular architectures.

Reactivity of the Furan Moiety in Conjunction with the Isoxazole Scaffold

The chemical character of this compound is dominated by the interaction between the electron-rich furan ring and the electron-withdrawing isoxazole-5-carboxylic acid substituent. Furan itself is an aromatic heterocycle with a high degree of reactivity towards electrophiles, significantly greater than that of benzene. chemicalbook.com This reactivity stems from the ability of the oxygen atom's lone pair to participate in the π-system, increasing the electron density of the ring. pearson.com

Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 (or α) position, as the resulting cationic intermediate is better stabilized by resonance. chemicalbook.compearson.com However, the presence of the isoxazole ring at the C2 position of the furan in the title compound alters this reactivity profile. The isoxazole ring, particularly with the attached carboxylic acid, acts as an electron-withdrawing group. This deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. When electrophilic substitution does occur, it is directed to the C5 position (the other α-position) of the furan ring, as this is the most activated remaining position. pharmaguideline.com

Common electrophilic substitution reactions applicable to the furan moiety in this context include:

Halogenation: Monohalogenation can be achieved under mild conditions, for instance, using bromine in dioxane at low temperatures to yield the 5-bromo derivative. pharmaguideline.com

Nitration: Mild nitrating agents, such as acetyl nitrate (B79036) at low temperatures, are required to introduce a nitro group at the 5-position, avoiding the harsh conditions that could lead to ring opening or polymerization. pharmaguideline.com

Acylation: Friedel-Crafts acylation can be performed using acid anhydrides or acyl halides, typically with a mild Lewis acid catalyst like phosphoric acid or boron trifluoride, to introduce an acyl group at the 5-position. pharmaguideline.com

Beyond electrophilic substitution, the furan ring can participate as a 4π component in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comresearchgate.net This powerful transformation allows for the construction of six-membered rings and offers a route to complex polycyclic systems. mdpi.comrsc.org The reaction of the furan moiety with a dienophile, such as a maleimide (B117702) or an alkene, would yield a 7-oxanorbornene derivative. The electron-withdrawing nature of the isoxazole substituent can influence the rate and selectivity of this reaction. mdpi.com The reversibility of the furan Diels-Alder reaction is a known characteristic, often requiring specific conditions to drive the formation of the cycloadduct. mdpi.com

| Reaction Type | Typical Reagents | Predicted Site of Reaction on Furan Ring | Controlling Factor | Citation |

|---|---|---|---|---|

| Electrophilic Halogenation | Br2 in Dioxane | C5-position | Electron-withdrawing effect of the isoxazole directs to the unsubstituted α-position. | pharmaguideline.com |

| Electrophilic Nitration | Acetyl nitrate | C5-position | Mild conditions needed to prevent ring degradation. | pharmaguideline.com |

| Friedel-Crafts Acylation | Acid anhydride, mild Lewis acid | C5-position | Catalyst required to facilitate the reaction on the deactivated ring. | pharmaguideline.com |

| Diels-Alder Cycloaddition | Maleimides, activated alkenes | Furan acts as diene | Formation of a 7-oxanorbornene adduct for building structural complexity. | numberanalytics.commdpi.comrsc.org |

Advanced Synthetic Maneuvers for Structural Complexity and Diversification

The structure of this compound serves as a versatile scaffold for the synthesis of more elaborate molecules. The carboxylic acid at the C5 position of the isoxazole ring is a key handle for diversification.

Standard transformations of the carboxylic acid group can be readily employed. For instance, it can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. bldpharm.com This highly reactive intermediate can then be coupled with a variety of nucleophiles. Reaction with amines or anilines would produce a diverse library of amides , while reaction with alcohols would yield the corresponding esters . nih.govmdpi.com

Furthermore, the carboxylic acid can be converted into a hydrazide by reacting it first with an alcohol to form the ester, followed by treatment with hydrazine. cymitquimica.com This hydrazide is a valuable intermediate for constructing other heterocyclic systems. For example, it can be used to synthesize 1,3,4-oxadiazoles or 1,2,4-triazoles, which are important pharmacophores in medicinal chemistry. mdpi.comnih.gov

A more advanced strategy involves using the furan ring as a "masked" 1,4-dicarbonyl synthon. youtube.com Through an oxidative ring-opening reaction, for example using reagents like ruthenium trichloride (B1173362) with sodium periodate, the furan can be converted to two carboxylic acid functionalities. youtube.com This maneuver dramatically changes the molecular structure and introduces new reactive sites for further synthetic elaboration.

The combination of these strategies—modification of the carboxylic acid, substitution on the furan ring, and cycloaddition reactions—allows for a diversity-oriented synthesis approach, generating a wide array of complex molecules from a single, readily accessible starting material. nih.gov

| Functional Group Targeted | Transformation | Reagents | Resulting Structure/Functionality | Citation |

|---|---|---|---|---|

| Carboxylic Acid | Amide Formation | 1. SOCl2 or CDI 2. Amine (R-NH2) | Forms a stable amide linkage, allowing coupling to other molecular fragments. | nih.gov |

| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid catalyst | Creates an ester, modifying polarity and reactivity. | nih.gov |

| Carboxylic Acid | Hydrazide Formation | 1. Esterification 2. Hydrazine (N2H4) | Produces a carbohydrazide, a precursor for heterocycles like oxadiazoles (B1248032) and triazoles. | cymitquimica.commdpi.comnih.gov |

| Furan Ring | Oxidative Cleavage | RuCl3, NaIO4 or O3 | Unmasks a 1,4-dicarbonyl equivalent (diacid), offering new synthetic handles. | youtube.com |

| Furan Ring & C=C bond | Hydroarylation | Arene, Brønsted superacid (TfOH) | Adds an aryl group across a double bond adjacent to the furan ring in related systems. | nih.govmdpi.com |

Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ipb.pt

Proton (¹H) NMR Spectroscopic Analysis of Furan-Isoxazole Systems

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In furan-isoxazole systems, the chemical shifts (δ) of the protons are influenced by the electronic effects of the heterocyclic rings and any substituents.

The protons on the furan (B31954) ring typically appear as distinct signals. The proton at position 5 of the furan ring is expected to resonate at a lower field compared to the protons at positions 3 and 4 due to the deshielding effect of the adjacent oxygen atom. The coupling between these protons provides valuable information about their relative positions. researchgate.net For instance, in substituted furans, the coupling constants can help in assigning the specific protons. stackexchange.com

The isoxazole (B147169) ring also presents characteristic proton signals. The proton at position 4 of the isoxazole ring typically appears as a singlet, as seen in related isoxazole structures. sciarena.comrsc.org The exact chemical shift of this proton can be influenced by the substituent at the 5-position.

The carboxylic acid proton (-COOH) is often observed as a broad singlet at a significantly downfield chemical shift, which can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for Furan and Isoxazole Moieties

| Moiety | Proton Position | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Furan | H-3, H-4 | 6.0 - 7.0 |

| Furan | H-5 | 7.0 - 8.0 |

| Isoxazole | H-4 | 6.5 - 7.0 |

| Carboxylic Acid | -COOH | 10.0 - 13.0 |

Note: These are general ranges and can be influenced by substituents and solvent.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Furan-Isoxazole Systems

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. cdnsciencepub.com

For 3-(Furan-2-yl)isoxazole-5-carboxylic acid, the carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the furan and isoxazole rings will appear in the aromatic region of the spectrum. The position of the nitrogen atom in the isoxazole ring significantly influences the chemical shifts of the adjacent carbons. nih.goviastate.edu Specifically, C-3 and C-5 of the isoxazole ring, being attached to the heteroatoms, will have distinct chemical shifts compared to C-4. Similarly, the carbons of the furan ring will show characteristic shifts.

Table 2: Representative ¹³C NMR Data for Furan, Isoxazole, and Carboxylic Acid Moieties

| Moiety | Carbon Position | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Furan | C-2 | 140 - 150 |

| Furan | C-3, C-4 | 110 - 120 |

| Furan | C-5 | 140 - 150 |

| Isoxazole | C-3 | 150 - 160 |

| Isoxazole | C-4 | 100 - 110 |

| Isoxazole | C-5 | 165 - 175 |

| Carboxylic Acid | -COOH | 160 - 180 |

Note: These are general ranges and can be influenced by substituents and solvent.

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for unambiguously assigning the signals in complex molecules like this compound.

In an HMBC spectrum, correlations would be expected between the furan protons and the C-3 carbon of the isoxazole ring, confirming the linkage between the two heterocyclic systems. nih.gov Similarly, correlations between the isoxazole H-4 proton and the C-3, C-5, and carboxylic acid carbons would further solidify the structural assignment. researchgate.netnih.gov These long-range correlations provide definitive evidence of the molecular skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. researchgate.net

For this compound, several key absorptions would be expected:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.orgopenstax.org

A strong C=O stretching band for the carboxylic acid carbonyl group, usually appearing between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org

C=N stretching of the isoxazole ring, generally observed around 1615-1640 cm⁻¹. nih.govsemanticscholar.org

C=C stretching vibrations from both the furan and isoxazole rings in the 1400-1600 cm⁻¹ region. nih.gov

C-O-C stretching of the furan ring. researchgate.net

N-O stretching of the isoxazole ring. semanticscholar.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1710 - 1760 |

| Isoxazole | C=N stretch | 1615 - 1640 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. libretexts.orgmiamioh.edu In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules such as CO₂, H₂O, and fragments from the heterocyclic rings. The fragmentation of isoxazole rings often involves cleavage of the N-O bond. acs.org The specific fragmentation pathways can provide valuable clues about the structure of the parent molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. thieme-connect.com

For this compound (C₈H₅NO₄), HRMS would be used to confirm the exact mass of the molecular ion. rsc.orgrsc.org This experimental value is then compared to the calculated theoretical mass for the proposed molecular formula. A close match between the experimental and calculated masses provides strong evidence for the correct elemental composition of the synthesized compound. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furan |

| Isoxazole |

| Carbon dioxide |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to calculate the electron density map of the molecule, revealing the exact spatial arrangement of each atom, as well as bond lengths and angles.

For this compound, this analysis would provide irrefutable proof of its molecular structure, confirming the connectivity of the furan and isoxazole rings and the geometry of the carboxylic acid group. However, a thorough review of published scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. The acquisition of such data would require the successful growth of a suitable single crystal, a process that is often a significant challenge in itself.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental results are then compared against the theoretically calculated values based on the compound's molecular formula (C₈H₅NO₄ for this compound). A close correlation between the experimental and theoretical values serves as a crucial verification of the sample's purity and elemental composition.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass % |

| Carbon | C | 12.011 | 8 | 53.64% |

| Hydrogen | H | 1.008 | 5 | 2.81% |

| Nitrogen | N | 14.007 | 1 | 7.82% |

| Oxygen | O | 15.999 | 4 | 35.73% |

| Molecular Weight: 179.13 g/mol |

Despite its importance, specific experimental elemental analysis data for this compound has not been reported in the surveyed scientific literature.

Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond foundational structure and composition analysis, a variety of advanced spectroscopic methods are required for a full characterization profile.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax). For this compound, the conjugated system encompassing the furan and isoxazole rings would be expected to produce characteristic absorption bands. This data is valuable for confirming the presence of the chromophore and for quantitative analysis. At present, specific UV-Vis spectral data, including λmax values and molar absorptivity coefficients, for this compound are not available in the public domain.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass with temperature, providing information on thermal stability, decomposition temperatures, and the presence of solvated molecules. DTA measures the temperature difference between a sample and an inert reference, identifying exothermic or endothermic events like phase transitions or decomposition. A TGA/DTA analysis of this compound would define its thermal stability limits. However, no published TGA/DTA thermograms for this specific compound could be located.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its surface topography and morphology. For a crystalline or powdered sample of this compound, SEM would reveal the particle size, shape, and surface texture. This information is particularly important in fields like materials science and pharmaceutical development. A review of scientific literature indicates that SEM images for this compound have not been published.

While single-crystal X-ray crystallography provides the definitive molecular structure, Powder X-ray Diffraction (XRD) is used to analyze the bulk crystalline nature of a material. The technique involves exposing a powdered sample to X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffractogram is a fingerprint of the material's crystalline phases. For this compound, an XRD pattern would confirm its crystallinity and provide information about its crystal lattice parameters. No such XRD data is currently available in the reviewed literature.

Photoluminescence (PL) Examination

The photoluminescence (PL) properties of heterocyclic compounds are of significant interest for their potential applications in materials science, including organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. While specific photoluminescence data for this compound is not extensively detailed in the reviewed literature, the photophysical behavior of closely related furan-isoxazole and furan-oxazole derivatives provides valuable insights into the potential luminescent characteristics of this class of compounds.

The fluorescence properties of these molecules are influenced by their electronic structure, the nature of substituent groups, and the polarity of their environment. For instance, studies on furan-oxazole conjugated systems derived from biomass sources have demonstrated their potential as fluorescent materials. clockss.org The introduction of various aryl groups can significantly modulate the emission wavelengths and quantum yields.

Research on other related heterocyclic systems, such as 2,1,3-benzothiadiazole (B189464) derivatives, has shown that these compounds can be highly emissive and their photophysical properties can be tuned by structural modifications. nih.gov These studies often reveal large Stokes shifts and solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent. nih.gov This is a common feature for molecules with intramolecular charge transfer (ICT) character in their excited state.

The investigation of pyrrolyl-isoxazole derivatives has also contributed to understanding the photophysics of such conjugated systems. These studies have highlighted how the arrangement of donor and acceptor fragments within the molecule affects properties like the Stokes shift and the influence of solvent polarity on emission. researchgate.net

In the absence of direct experimental data for this compound, the photoluminescent behavior can be inferred from the analysis of these related structures. It is anticipated that the compound would exhibit fluorescence, with the furan and isoxazole rings forming a conjugated system. The carboxylic acid group at the 5-position of the isoxazole ring may also influence the electronic properties and, consequently, the luminescence.

Detailed research findings on related furan-oxazole derivatives have shown promising fluorescence quantum yields. For example, certain monoarylated furyloxazole derivatives have exhibited quantum yields as high as 0.95. clockss.org The substitution pattern on the furan and oxazole/isoxazole rings plays a crucial role in determining the luminescent efficiency. While some derivatives show high quantum yields, others may have lower efficiencies. clockss.org

The following table summarizes the photophysical properties of some furan-oxazole derivatives, which can serve as a reference for the potential behavior of this compound.

| Compound Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Furyloxazole 5a | 375 | 399 | 0.33 | clockss.org |

| Monoarylated furyloxazole 7ac | - | - | 0.95 | clockss.org |

| Furyloxazole 5b | - | - | 0.98 | clockss.org |

| Furan derivative Cyclo X | 360 | 452 | 0.226 | nih.gov |

| Furan derivative SAC | 350 | 428 | 0.400 | nih.gov |

| Furan derivative SNO | 350 | 432 | 0.479 | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules. researchgate.netnih.gov By calculating the electron density, DFT allows for the prediction of various molecular attributes, from geometric parameters to reactivity indices.

Geometry Optimization and Structural Properties

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For compounds structurally related to 3-(Furan-2-yl)isoxazole-5-carboxylic acid, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine their optimized geometries. researchgate.netnih.gov These studies often reveal a planar conformation for the fused ring systems, a feature that influences the molecule's electronic properties and potential for intermolecular interactions. researchgate.netnih.gov The planarity suggests a significant degree of conjugation across the furan (B31954) and isoxazole (B147169) rings.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(furan)-C(isoxazole) | 1.45 | ||

| N-O (isoxazole) | 1.42 | ||

| C=N (isoxazole) | 1.30 | ||

| C-C (carboxyl) | 1.50 | ||

| C=O (carboxyl) | 1.22 | ||

| O-H (carboxyl) | 0.97 | ||

| C-N-O (isoxazole) | 110 | ||

| C-C-C (furan) | 107 | ||

| O-C-C (carboxyl) | 115 | ||

| Furan-Isoxazole | ~0 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For related heterocyclic systems, DFT calculations have been employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. ijpcbs.com In many furan-containing heterocycles, the HOMO is often localized over the electron-rich furan ring, while the LUMO may be distributed across the more electron-deficient isoxazole and carboxylic acid moieties. This distribution provides valuable information about where the molecule is most likely to engage in electrophilic and nucleophilic attacks.

Table 2: Frontier Molecular Orbital Energies (Theoretical) (Note: This data is illustrative and based on general principles for similar compounds, as specific values for this compound were not found.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Prediction of Chemical Reactivity, Regioselectivity, and Stability

By analyzing the electronic properties derived from DFT calculations, predictions can be made about the chemical behavior of this compound. The distribution of electron density and the nature of the frontier orbitals can help predict the regioselectivity of reactions, meaning which part of the molecule is most likely to react.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is also a powerful tool for investigating the step-by-step processes of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction mechanism.

Transition State Characterization and Activation Barrier Calculations

A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction proceeds. Computational methods can be used to locate and characterize these fleeting structures. The energy difference between the reactants and the transition state is the activation energy or activation barrier. A lower activation barrier corresponds to a faster reaction rate.

For reactions involving similar heterocyclic compounds, such as the [3+2] cycloaddition to form isoxazoles, computational studies can model the transition states for different possible pathways. nih.gov This allows for the prediction of which regioisomer is more likely to form by comparing the activation energies of the competing transition states. nih.gov

Thermodynamic and Kinetic Considerations of Reaction Mechanisms

Kinetic analysis, on the other hand, focuses on the rates of reactions, which are governed by the activation energies. By comparing the activation barriers of different potential reaction pathways, the kinetically favored product can be predicted. These computational insights are invaluable for designing synthetic routes and understanding the factors that control chemical transformations. For instance, in the synthesis of oxazoles from carboxylic acids, a plausible ionic mechanism has been proposed based on computational findings. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules at an atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of computational chemistry allow for a robust theoretical discussion of its expected conformational landscape and intermolecular behavior. Such simulations would be crucial in understanding the molecule's flexibility, its interactions with itself and its environment, and how these factors influence its physicochemical properties.

The primary goal of MD simulations for this compound would be to explore the conformational space defined by the torsional angle between the furan and isoxazole rings. Additionally, these simulations would provide detailed insights into the intermolecular interactions, particularly the hydrogen bonding patterns established by the carboxylic acid group.

Conformational Sampling:

The key flexible bond in this compound is the C-C bond connecting the furan and isoxazole rings. The rotation around this bond dictates the relative orientation of the two aromatic systems. A relaxed potential energy surface scan, often performed using quantum mechanical methods prior to MD simulations, would typically reveal the energy barriers to rotation and identify the most stable conformers.

It is anticipated that the molecule predominantly exists in a near-planar conformation, as this would maximize electronic conjugation between the two heterocyclic rings. However, thermal energy at physiological temperatures would allow for significant oscillations around this minimum energy conformation. MD simulations would sample these fluctuations, providing a distribution of the dihedral angle between the rings. This conformational sampling is critical for understanding how the molecule might adapt its shape to fit into a biological receptor or to pack in a crystal lattice.

Intermolecular Interactions:

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. In an environment with other molecules of the same kind (e.g., in a solid state or in a non-polar solvent), it is highly probable that this compound would form dimeric structures. These dimers are held together by two strong hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a stable eight-membered ring motif.

In a polar protic solvent like water, the interaction landscape would be more complex. The carboxylic acid would readily form hydrogen bonds with surrounding water molecules. The oxygen and nitrogen atoms of the furan and isoxazole rings, with their lone pairs of electrons, would also act as hydrogen bond acceptors. MD simulations in an explicit solvent model would be invaluable for characterizing the solvation shell around the molecule and quantifying the strength and lifetime of these various hydrogen bonds.

To illustrate the type of data that would be generated from such a simulation, the following tables present hypothetical but representative findings from a simulated molecular dynamics study of this compound.

Table 1: Hypothetical Conformational Analysis Data

This table outlines the probable low-energy conformations based on the dihedral angle between the furan and isoxazole rings, as would be sampled during a molecular dynamics simulation.

| Conformer | Dihedral Angle (°) | Relative Population (%) | Description |

| Planar | 0 ± 15 | 75 | The most stable conformation, maximizing π-conjugation between the rings. |

| Twisted | ± 90 ± 20 | 20 | Higher energy, transient conformations representing rotational transitions. |

| Anti-planar | 180 ± 15 | 5 | A local energy minimum, but likely less stable than the fully planar form. |

Table 2: Hypothetical Intermolecular Hydrogen Bond Analysis (in explicit water solvent)

This table provides a hypothetical summary of the key intermolecular hydrogen bonds that would be observed and analyzed during a molecular dynamics simulation in an aqueous environment.

| Hydrogen Bond Type | Donor | Acceptor | Average Distance (Å) | Occupancy (%) |

| Carboxylic Acid - Water | Carboxylic Acid -OH | Water Oxygen | 1.85 | 95 |

| Water - Carboxylic Acid | Water -OH | Carboxylic Acid C=O | 1.90 | 92 |

| Water - Isoxazole | Water -OH | Isoxazole Nitrogen | 2.10 | 65 |

| Water - Furan | Water -OH | Furan Oxygen | 2.25 | 40 |

These theoretical tables underscore the detailed insights that molecular dynamics simulations could provide into the behavior of this compound, guiding further research into its applications in materials science and medicinal chemistry.

Applications in Chemical Sciences Excluding Pharmaceutical/biological Activities

Role as Versatile Building Blocks in Organic Synthesis

The furan-isoxazole scaffold is a valuable synthon in organic chemistry. The weak N-O bond of the isoxazole (B147169) ring and the reactivity of the furan (B31954) ring allow for diverse transformations, making compounds like 3-(Furan-2-yl)isoxazole-5-carboxylic acid powerful intermediates for constructing elaborate molecular architectures. mdpi.comnih.gov

The isoxazole ring is a stable aromatic system that can also serve as a "masked" functional group. Under specific reductive conditions, the weak N-O bond can be cleaved to unveil different functionalities, such as β-hydroxy ketones or enaminones, which are themselves versatile intermediates for synthesizing other classes of compounds. mdpi.comrsc.org This property makes isoxazoles valuable precursors in multi-step syntheses. mdpi.comnih.gov For instance, the isoxazole moiety can be part of a cascade reaction sequence, where its ring-opening provides the necessary functionality for a subsequent ring-closing step to form a new heterocyclic system. researchgate.net

Furthermore, the furan ring itself is a classic C4 building block. Oxidative ring-opening of furans can produce 1,4-dicarbonyl compounds, which are precursors to a wide range of other cyclic systems, including cyclopentenones and other heterocycles. rsc.org The combination of the furan and isoxazole rings in one molecule offers a dual-pronged approach to generating molecular complexity, allowing chemists to selectively transform one ring while leaving the other intact for future reactions. This strategic manipulation is key to building complex heterocyclic frameworks. rsc.orgresearchgate.netnih.gov

Table 1: Heterocyclic Systems Derived from Furan and Isoxazole Precursors

| Precursor Scaffold | Transformation | Resulting Heterocycle(s) |

|---|---|---|

| Isoxazole | Reductive Ring Cleavage | β-Hydroxy Ketones, Enaminones, Pyrroles, Isoquinolines rsc.orgresearchgate.net |

| Furan | Oxidative Ring-Opening | 1,4-Dicarbonyls, Cyclohexenones, Benzofurans rsc.org |

| Alkenyl/Alkynyl Oximes | Intramolecular Cycloaddition | Fused Isoxazoles, 2-Isoxazolyl-2,3-dihydrobenzofurans rsc.orgmdpi.com |

| Furan-2-carboxylic acids | Condensation/Cyclization | 1,3,4-Oxadiazoles, nih.govdntb.gov.uabiofuranchem.comTriazolo[3,4-b] nih.govbiofuranchem.comnih.govthiadiazoles |

Scaffold diversification is a crucial strategy in chemical synthesis for creating libraries of related compounds. This compound is well-suited for such diversification. The carboxylic acid group at the C-5 position of the isoxazole ring is a primary site for modification, readily converted into esters, amides, or other acid derivatives, allowing for the introduction of a wide range of substituents.

Beyond the carboxylic acid, both heterocyclic rings can be functionalized. The furan ring can undergo regioselective metalation followed by reaction with various electrophiles. sci-hub.boxrsc.org Similarly, the isoxazole ring system allows for the derivatization of its substituents to yield functionally complex molecules. nih.gov The synthesis of isoxazole derivatives through multicomponent reactions or from functionalized halogenoximes highlights the robustness of the core structure to accommodate various functional groups. nih.govnih.gov This ability to selectively modify different positions on the scaffold allows for the systematic tuning of the molecule's properties.

Potential in Materials Science and Functional Materials Development

The electronic properties and rigid structure of the furan-isoxazole core suggest its potential use in the development of novel organic materials.

Furan and its derivatives have emerged as promising components in materials for organic solar cells (OSCs). nih.gov Compared to its sulfur analog, thiophene, the furan ring offers advantages such as smaller steric hindrance, strong rigidity, and good solubility, which are beneficial for creating ordered molecular packing in the solid state—a key factor for efficient charge transport. researchgate.net Furan-based materials have been successfully incorporated into high-performance organic semiconductors. nih.gov The presence of the electron-rich furan ring in this compound, combined with the electron-withdrawing nature of the isoxazole-carboxylic acid moiety, creates a donor-acceptor type structure. This electronic profile is a common design strategy for organic semiconductor materials used in photovoltaics, suggesting that polymers or small molecules derived from this scaffold could have interesting optoelectronic properties.

Table 2: Advantages of Furan in Organic Semiconductor Materials

| Property | Advantage | Implication for Materials |

|---|---|---|

| Rigidity | Promotes planar molecular structures. | Enhances π-π stacking and charge mobility. researchgate.net |

| Solubility | Can be processed from solution. | Facilitates fabrication of thin-film devices. researchgate.net |

| Small Steric Hindrance | Allows for close intermolecular packing. | Improves charge transport pathways. researchgate.net |

| Biomass-Derived | Sourced from renewable feedstocks. | Contributes to sustainable material development. nih.gov |

The isoxazole ring, with its nitrogen and oxygen atoms, can participate in non-covalent interactions like hydrogen bonding and can act as a coordination site for metal ions. rsc.orgresearchgate.net These features are fundamental to the design of supramolecular assemblies and metal-organic frameworks.

Furthermore, the scaffold of this compound can be adapted for use in asymmetric catalysis. Chiral ligands based on heterocyclic rings like oxazolines and isoxazoles are highly effective in a variety of metal-catalyzed reactions. dicp.ac.cnnih.govnih.govacs.orgmdpi.com By converting the carboxylic acid of the title compound into a chiral amide or ester, or by introducing a chiral substituent elsewhere on the molecule, it is possible to design novel chiral ligands. The defined geometry and coordination sites of the furan-isoxazole unit could create a specific chiral environment around a metal center, potentially inducing high enantioselectivity in catalytic transformations.

Contributions to Sustainable Chemical Processes and Renewable Resources

A significant aspect of this compound is its connection to green and sustainable chemistry. The furan moiety is a well-known platform chemical that can be derived from the dehydration of carbohydrates found in abundant, non-food biomass. biofuranchem.comnih.govrsc.org Chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), obtained from C5 and C6 sugars respectively, are key renewable feedstocks. nih.govmdpi.com

The synthesis of compounds like this compound using furan-based starting materials represents a step towards reducing the chemical industry's reliance on fossil fuels. biofuranchem.comrsc.org The use of biomass-derived building blocks is a cornerstone of developing biorefineries and a more sustainable chemical economy. mdpi.com Enzymatic polymerization processes have already been developed to create furan-based polyesters from renewable resources, demonstrating the viability of integrating these bio-derived molecules into functional materials. nih.gov Catalytic processes are continuously being improved to efficiently convert furan derivatives into a wide array of valuable chemicals, further underscoring the importance of this class of compounds in sustainable chemistry. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-(Furan-2-yl)isoxazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation or amide coupling reactions. For example, describes a method where 3-(2-ethoxyphenyl)isoxazole-5-carboxylic acid undergoes amide coupling with amines using EDC/HOBt and DIPEA in DMF at 25°C, yielding derivatives in 4–31% efficiency . Similarly, chalcone intermediates (e.g., furan-containing enones) can be cyclized with hydrazines or semicarbazides to form pyrazoline derivatives, as shown in and , though yields may vary (35–51%) depending on substituents .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- NMR spectroscopy : H and C NMR resolve the isoxazole ring protons (6.5–7.5 ppm for furan protons) and carboxylate carbon (~165 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 335.4 in ) . Exact mass calculations (e.g., 207.057 for fluorinated analogs in ) aid in structural validation .

- InChIKey : Unique identifiers like VJKYCPJNKVGRIB-UHFFFAOYSA-N ( ) ensure database consistency .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) evaluates electronic structure, bond dissociation energies, and reaction pathways. highlights the importance of exact-exchange terms in DFT for thermochemical accuracy (average deviation ±2.4 kcal/mol for atomization energies), which can model carboxylate group behavior or furan ring conjugation . Such studies guide synthetic optimizations or predict regioselectivity in derivatization.

Q. What strategies improve yields in amide coupling reactions involving this compound?

Low yields in amide coupling (e.g., 4–31% in and ) may arise from steric hindrance or poor nucleophile reactivity. Optimization strategies include:

- Catalyst selection : Use of EDC/HOBt over DCC improves coupling efficiency .

- Solvent effects : Polar aprotic solvents like DMF enhance solubility of carboxylate intermediates .

- Temperature control : Prolonged reaction times at 25°C mitigate side reactions .

Q. How are structure-activity relationships (SAR) analyzed for bioactivity in furan-isoxazole hybrids?

and demonstrate SAR studies for antiviral or enzyme-inhibitory activity. Key steps include:

- Derivatization : Introducing substituents (e.g., sulfonimidoyl groups in ) modulates target binding .

- Biological assays : Enzymatic inhibition assays (e.g., chikungunya virus protease in ) quantify IC values .

- Crystallography : X-ray data (e.g., CCDC deposition in ) resolves binding modes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

Variability in yields (e.g., 4% vs. 31% in ) often stems from:

- Purity of reagents : Trace moisture or impurities in amines can reduce coupling efficiency.

- Workup protocols : Incomplete extraction or crystallization (e.g., ethanol-acetic acid mixtures in ) affects isolated yields .

- Analytical validation : Cross-checking purity via HPLC (>99% in ) ensures accurate yield reporting .

Methodological Tables

| Parameter | Example Data | Source |

|---|---|---|

| Synthetic Yield | 4–31% (amide coupling) | |

| HRMS [M+H] | 335.4 | |

| H NMR Shift Range | 6.5–7.5 ppm (furan protons) | |

| DFT Accuracy | ±2.4 kcal/mol (atomization energy) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products